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Compound of Interest

Compound Name:
Iopamidol Impurity (Desdiiodo

Iopamidol)

Cat. No.: B602082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, stability-indicating High-Performance Liquid

Chromatography (HPLC) method for the quantitative analysis of Iopamidol and its related

impurities. The protocol is based on established pharmacopeial methods and is suitable for

routine quality control and stability testing of Iopamidol in drug substances and formulations.

Introduction
Iopamidol is a non-ionic, water-soluble, iodinated contrast agent widely used in medical

diagnostic imaging.[1] Ensuring the purity and stability of Iopamidol is critical for its safety and

efficacy. This application note details a robust reversed-phase HPLC (RP-HPLC) method

designed to separate and quantify Iopamidol from its known process- and degradation-related

impurities. The method is sensitive, specific, and capable of demonstrating stability, making it a

valuable tool in pharmaceutical development and quality assurance.

Chromatographic Conditions
A gradient HPLC method is employed to achieve optimal separation of Iopamidol and its

impurities. The conditions outlined below are based on the United States Pharmacopeia (USP)

monograph for Iopamidol.[2][3]

Table 1: HPLC Chromatographic Parameters
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Parameter Value

Column L1 packing (C18), 5 µm, 4.6 mm x 250 mm

Mobile Phase A Water

Mobile Phase B
Water and Methanol (3:1) or Water and

Acetonitrile (1:1)

Gradient Program

A gradient program should be optimized to

ensure separation. Based on USP, a variable

mixture of Solution A and B can be used.

Flow Rate Approximately 1.5 mL/min

Column Temperature 35 °C

Detection UV at 240 nm

Injection Volume 20 µL

Data Presentation
The following table summarizes the expected retention times and limits for the specified

impurities of Iopamidol based on the described HPLC method. These values are indicative and

may vary slightly based on the specific instrument and column used.

Table 2: Retention Data and Limits for Iopamidol and Its Impurities
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Compound
Approximate
Retention Time
(min)

Limit of
Quantification
(LOQ)

Limit of
Detection
(LOD)

Specification
Limit

Iopamidol

Related

Compound A

To be determined

during method

validation

To be determined To be determined
Not more than

0.15%

Iopamidol

Related

Compound B

To be determined

during method

validation

To be determined To be determined
Not more than

0.15%

Iopamidol

To be determined

during method

validation

- - 98.0% - 102.0%

Iopamidol

Related

Compound C

To be determined

during method

validation

To be determined To be determined
Not more than

0.15%

Any Unspecified

Impurity
To be determined To be determined To be determined

Not more than

0.10%

Total Impurities - - -
Not more than

0.5%

Experimental Protocols
Preparation of Solutions
4.1.1. Mobile Phase Preparation

Mobile Phase A: Use HPLC grade water.

Mobile Phase B: Prepare a filtered and degassed mixture of water and methanol (3:1 v/v) or

water and acetonitrile (1:1 v/v).[2][3]

4.1.2. Standard Solution Preparation
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Iopamidol Standard Solution: Accurately weigh and dissolve an appropriate amount of USP

Iopamidol Reference Standard (RS) in water to obtain a known concentration of about 10

mg/mL.

Impurity Standard Stock Solutions: Prepare individual stock solutions of Iopamidol Related

Compound A RS, Iopamidol Related Compound B RS, and Iopamidol Related Compound C

RS in a suitable solvent (e.g., water or a mixture of water and methanol) at a concentration

of about 0.1 mg/mL.

System Suitability Solution: Prepare a solution containing known concentrations of USP

Iopamidol RS and the specified impurity reference standards in water.[2]

4.1.3. Sample Solution Preparation

Accurately weigh and dissolve the Iopamidol drug substance or an equivalent amount of the

drug product in water to obtain a final concentration of approximately 10 mg/mL.

Chromatographic Procedure
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at

least 30 minutes.

Inject a blank (water) to ensure the baseline is stable and free from interfering peaks.

Inject the System Suitability Solution and verify that the system suitability parameters (e.g.,

resolution, tailing factor, and repeatability) are met. The resolution between Iopamidol and its

adjacent impurities should be greater than 1.5.

Inject the Standard Solution in replicate (e.g., n=5) to check the precision of the method. The

relative standard deviation (RSD) of the peak areas should be less than 2.0%.

Inject the Sample Solution.

Identify the peaks of Iopamidol and its impurities in the sample chromatogram by comparing

their retention times with those of the standards.

Calculate the amount of each impurity and the assay of Iopamidol using the external

standard method.
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Forced Degradation Studies (Stability-Indicating Assay)
To validate the stability-indicating nature of the method, forced degradation studies should be

performed on the Iopamidol drug substance. The goal is to achieve approximately 5-20%

degradation of the active pharmaceutical ingredient (API).[4][5]

4.3.1. Acid Hydrolysis:

Treat the Iopamidol sample with 0.1 N HCl at 60°C for 2 hours. Neutralize the solution with

0.1 N NaOH before injection.

4.3.2. Base Hydrolysis:

Treat the Iopamidol sample with 0.1 N NaOH at 60°C for 2 hours. Neutralize the solution with

0.1 N HCl before injection.

4.3.3. Oxidative Degradation:

Treat the Iopamidol sample with 3% hydrogen peroxide at room temperature for 24 hours.

4.3.4. Thermal Degradation:

Expose the solid Iopamidol sample to dry heat at 105°C for 24 hours. Dissolve the sample in

water for analysis.

4.3.5. Photolytic Degradation:

Expose the Iopamidol sample (in solid state and in solution) to UV light (254 nm) and visible

light for an extended period (e.g., 7 days).

Analyze the stressed samples using the HPLC method. The method is considered stability-

indicating if all degradation products are well-resolved from the Iopamidol peak and from each

other, and the peak purity of the Iopamidol peak is confirmed using a photodiode array (PDA)

detector.
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Caption: HPLC analysis workflow for Iopamidol and its impurities.

Iopamidol and Its Key Impurities
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Iopamidol
C17H22I3N3O8

Iopamidol Related Compound A
(5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodoisophthalamide)

C14H18I3N3O6

Precursor/Degradant

Iopamidol Related Compound B
(N1,N3-Bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide)

C16H20I3N3O8

Related Substance

Iopamidol Related Compound C
(4-Chloro-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(S)-lactamido-2,6-diiodoisophthalamide)

C17H22ClI2N3O8

Process Impurity
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Caption: Chemical relationship of Iopamidol and its primary impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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